molecular formula C13H17F3N4O2S B2499477 2-[5-(3,3,3-Trifluoropropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine CAS No. 2415566-37-7

2-[5-(3,3,3-Trifluoropropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine

Cat. No.: B2499477
CAS No.: 2415566-37-7
M. Wt: 350.36
InChI Key: ZDTIBEKIPSPORD-UHFFFAOYSA-N
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Description

2-[5-(3,3,3-Trifluoropropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. This compound features a unique structure that includes a pyrrole ring fused with a pyrazine ring, along with a trifluoropropanesulfonyl group. Such compounds are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,3,3-Trifluoropropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the formation of pyrrolopyrazine derivatives can be achieved through cyclization, ring annulation, and cycloaddition reactions . The reaction conditions typically involve the use of catalysts and specific reagents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The choice of solvents, temperature, and pressure conditions are crucial factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,3,3-Trifluoropropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-[5-(3,3,3-Trifluoropropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-[5-(3,3,3-Trifluoropropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyrazine derivatives, such as pyrrolo[1,2-a]pyrazine and 5H-pyrrolo[2,3-b]pyrazine . These compounds share a similar core structure but differ in their functional groups and substitution patterns.

Uniqueness

What sets 2-[5-(3,3,3-Trifluoropropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine apart is its unique trifluoropropanesulfonyl group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s stability, solubility, and reactivity, making it a valuable scaffold for drug discovery and other applications .

Properties

IUPAC Name

2-pyrazin-2-yl-5-(3,3,3-trifluoropropylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N4O2S/c14-13(15,16)1-4-23(21,22)20-8-10-6-19(7-11(10)9-20)12-5-17-2-3-18-12/h2-3,5,10-11H,1,4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTIBEKIPSPORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=CN=C3)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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